

Molecular weight and formula of 3-Methyl-1-nonyn-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-1-nonyn-3-ol

Cat. No.: B1597378

[Get Quote](#)

An In-Depth Technical Guide to **3-Methyl-1-nonyn-3-ol** for Advanced Research

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource on **3-Methyl-1-nonyn-3-ol**, tailored for researchers, scientists, and professionals in drug development. It moves beyond basic data to provide mechanistic insights, practical methodologies, and contextual applications, ensuring a thorough understanding of this versatile chemical intermediate.

Core Molecular Profile and Physicochemical Properties

3-Methyl-1-nonyn-3-ol is a tertiary propargylic alcohol characterized by a nine-carbon backbone, a terminal alkyne group, and a hydroxyl group attached to a tertiary carbon. Its structure combines the reactivity of an alcohol and a terminal alkyne, making it a valuable building block in organic synthesis.

The IUPAC name for this compound is 3-methylnon-1-yn-3-ol.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O	[1][2][3][4][5]
Molecular Weight	154.25 g/mol	[1][2][3][5][6]
CAS Number	5430-01-3	[1][2][5]
Appearance	Colorless liquid	[3][7]
Odor	Mild, sweet	[7]
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.	[7]
Hydrogen Bond Donor Count	1	[1]
Canonical SMILES	<chem>CCCCCCC(C)(C#C)O</chem>	[1][2]
InChIKey	VQUXVWMAXIQKTQ-UHFFFAOYSA-N	[1][5]

Synthesis Pathway: Nucleophilic Acetylide Addition

The most direct and industrially scalable synthesis of **3-Methyl-1-nonyn-3-ol** relies on the nucleophilic addition of an acetylide to a ketone. This classic Grignard-type reaction offers high yields and specificity.

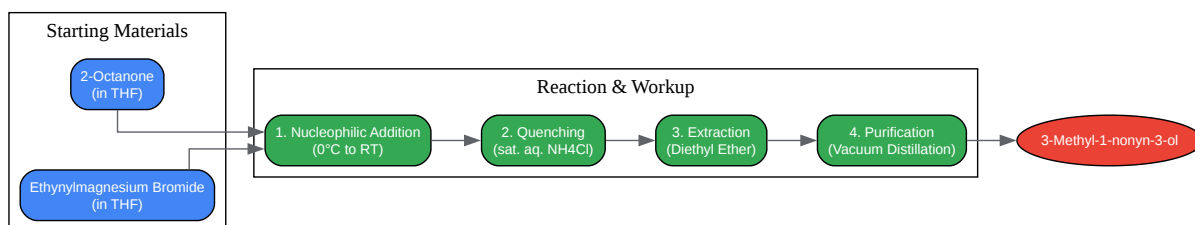
Mechanistic Rationale

The synthesis involves the deprotonation of a terminal alkyne, such as acetylene, to form a potent nucleophile (acetylide). This acetylide then attacks the electrophilic carbonyl carbon of a ketone, in this case, 2-octanone. The choice of a Grignard reagent (e.g., ethynylmagnesium bromide) is common for generating the acetylide in situ. The subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. This method is favored for its robustness and the ready availability of starting materials.

Experimental Protocol: Synthesis of 3-Methyl-1-nonyn-3-ol

- **Reaction Setup:** A flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of ethynylmagnesium bromide (typically 0.5 M in THF).
- **Nucleophilic Addition:** 2-Octanone, dissolved in anhydrous THF, is added dropwise to the Grignard reagent at 0°C to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
- **Quenching:** The reaction is carefully quenched by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the alkoxide intermediate and neutralizes the excess Grignard reagent.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether or ethyl acetate.
- **Purification:** The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure **3-Methyl-1-nonyn-3-ol**.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Grignard reaction workflow for synthesizing **3-Methyl-1-nonyn-3-ol**.

Spectroscopic Characterization

Structural confirmation of **3-Methyl-1-nonyn-3-ol** is achieved through standard spectroscopic methods. The NIST WebBook and other databases confirm the availability of mass spectrometry and IR spectra for this compound.^[5]

- Infrared (IR) Spectroscopy:
 - O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm^{-1} , characteristic of the alcohol hydroxyl group.
 - $\equiv\text{C-H}$ Stretch: A sharp, distinct peak should appear around 3300 cm^{-1} , indicating the terminal alkyne C-H bond.
 - $\text{C}\equiv\text{C}$ Stretch: A weak to medium absorption will be present in the 2100-2200 cm^{-1} range, corresponding to the carbon-carbon triple bond.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Key signals include a singlet for the acetylenic proton ($\equiv\text{C-H}$) typically around δ 2.0-3.0 ppm, a singlet for the methyl group protons ($-\text{CH}_3$) attached to the carbinol carbon, and multiplets for the hexyl chain protons. The hydroxyl proton ($-\text{OH}$) will appear as a broad singlet whose chemical shift is concentration-dependent.
 - ^{13}C NMR: The spectrum will show two distinct signals for the alkyne carbons (sp -hybridized) in the δ 65-90 ppm range. The quaternary carbon bearing the hydroxyl and methyl groups will also be identifiable.
- Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which can be used to confirm the molecular weight and analyze fragmentation patterns to further validate the structure.^[5]

Applications in Drug Discovery and Organic Synthesis

3-Methyl-1-nonyn-3-ol serves as a versatile intermediate in several fields.

Intermediate for Complex Syntheses

The dual functionality of the alkyne and hydroxyl groups allows for a wide range of subsequent reactions. The terminal alkyne can undergo Sonogashira coupling, click chemistry, or further nucleophilic additions. The tertiary alcohol can be used as a protecting group or be eliminated to form an enyne, a conjugated system valuable in materials science and natural product synthesis.

Role in Fragrance and Pharmaceutical Industries

This compound is utilized as a fragrance ingredient, valued for its mild, sweet scent.^[7] In the pharmaceutical sector, it acts as a building block for more complex molecules.^[7] The propargyl alcohol motif is a key structural element in many biologically active compounds.

The "Magic Methyl" Context

The methyl group at the C3 position is not merely a structural component; it has significant implications for drug design. The introduction of a methyl group, often termed the "magic methyl" effect, can profoundly influence a molecule's properties.^{[8][9]}

- **Pharmacokinetic Impact:** A methyl group can block metabolic soft spots, preventing oxidation by cytochrome P450 enzymes and thereby increasing the molecule's metabolic stability and half-life.^[9]
- **Pharmacodynamic Impact:** The methyl group adds steric bulk, which can enhance binding affinity and selectivity for a target receptor by promoting a specific, more favorable conformation.^[9] It also increases lipophilicity, which can improve membrane permeability and oral bioavailability.^[10]

The presence of the methyl group in **3-Methyl-1-nonyn-3-ol** makes it an attractive starting point for lead optimization campaigns where fine-tuning these properties is critical.

Safety and Handling

3-Methyl-1-nonyn-3-ol is considered a flammable liquid and may cause skin and eye irritation.^[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Store the compound away from heat and sources of ignition.^[7]

References

- Stenutz. (n.d.). **3-methyl-1-nonyn-3-ol**.
- National Center for Biotechnology Information. (n.d.). **3-Methyl-1-nonyn-3-ol**. PubChem Compound Database.
- The Good Scents Company. (n.d.). 3-methyl-1-nonen-3-ol.
- NIST. (n.d.). 3-Methylnon-1-yn-3-ol. NIST Chemistry WebBook.
- MDPI. (2018). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol.
- MySkinRecipes. (n.d.). **3-Methyl-1-nonyn-3-ol**.
- LookChem. (n.d.). Cas 5430-01-3, **3-METHYL-1-NONYN-3-OL**.
- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao.
- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
- MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3-Methyl-1-nonyn-3-ol | C₁₀H₁₈O | CID 225150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5430-01-3: 3-Methyl-1-nonyn-3-ol | CymitQuimica [cymitquimica.com]
- 4. 3-methyl-1-nonyn-3-ol [stenutz.eu]
- 5. 3-Methylnon-1-yn-3-ol [webbook.nist.gov]
- 6. 3-Methyl-1-nonyn-3-ol [myskinrecipes.com]
- 7. guidechem.com [guidechem.com]
- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- To cite this document: BenchChem. [Molecular weight and formula of 3-Methyl-1-nonyl-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597378#molecular-weight-and-formula-of-3-methyl-1-nonyl-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com